molecular formula C6H12F2N2 B13690018 (4,4-Difluoro-1-methylpyrrolidin-2-yl)methanamine

(4,4-Difluoro-1-methylpyrrolidin-2-yl)methanamine

Cat. No.: B13690018
M. Wt: 150.17 g/mol
InChI Key: DCEFDJSAWWFGRW-UHFFFAOYSA-N
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Description

(S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,4-difluoro-1-methylpyrrolidine.

    Chiral Resolution: The chiral center is introduced through a resolution process using chiral catalysts or chiral auxiliaries.

    Aminomethylation: The aminomethyl group is introduced via a nucleophilic substitution reaction, often using reagents like formaldehyde and ammonia under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions and high yield.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrrolidines.

Scientific Research Applications

(S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: Employed in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Aminomethyl-4-fluoro-1-methylpyrrolidine: Similar structure with one less fluorine atom.

    (S)-2-Aminomethyl-4,4-difluoro-1-ethylpyrrolidine: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

(S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine is unique due to its specific chiral configuration and the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(4,4-difluoro-1-methylpyrrolidin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2N2/c1-10-4-6(7,8)2-5(10)3-9/h5H,2-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEFDJSAWWFGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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